molecular formula C16H14BrN7OS3 B3923851 2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide

2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide

Cat. No.: B3923851
M. Wt: 496.4 g/mol
InChI Key: CIPVXOZSCDEQNA-UHFFFAOYSA-N
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Description

2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazinoindole core, a thiadiazole ring, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN7OS3/c1-3-26-16-23-22-15(28-16)18-11(25)7-27-14-19-13-12(20-21-14)9-6-8(17)4-5-10(9)24(13)2/h4-6H,3,7H2,1-2H3,(H,18,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPVXOZSCDEQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=C(N3C)C=CC(=C4)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN7OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazinoindole structure.

    Introduction of the Bromine Atom: Bromination is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Formation of the Thiadiazole Ring: This involves the reaction of suitable precursors under conditions that promote the formation of the thiadiazole ring.

    Coupling Reactions: The final step involves coupling the triazinoindole and thiadiazole moieties using a suitable linker, such as an acetamide group, under conditions that ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or other reducible functional groups, leading to debromination or reduction of other functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the bromine or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or various halogenating agents can be used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to debrominated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to target specific biological pathways, making it a potential candidate for the treatment of various diseases.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-5-methyl-5H-1,2,4-triazino[5,6-b]indole-3(2H)-thione
  • 8-Bromo-2,3-dihydro-5H-as-triazino[5,6-b]indole-3-thione
  • 6-Bromo-1,2,4-triazine-3,5-(2H,4H)-dione

Uniqueness

Compared to similar compounds, 2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide
Reactant of Route 2
Reactant of Route 2
2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide

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